1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Lipophilicity Drug-likeness ADME Prediction

1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 1207055-66-0) is a fully synthetic heterocyclic small molecule with a molecular formula of C22H25N3O6S and a molecular weight of 459.52 g/mol. It is characterized by a 1,2,4-oxadiazole core simultaneously substituted with a 3,4,5-trimethoxyphenyl group at the 3-position and an N-benzenesulfonyl-4-piperidinyl group at the 5-position.

Molecular Formula C22H25N3O6S
Molecular Weight 459.52
CAS No. 1207055-66-0
Cat. No. B2612235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
CAS1207055-66-0
Molecular FormulaC22H25N3O6S
Molecular Weight459.52
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H25N3O6S/c1-28-18-13-16(14-19(29-2)20(18)30-3)21-23-22(31-24-21)15-9-11-25(12-10-15)32(26,27)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3
InChIKeyHLMXBMMJCCAOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine: Chemical Identity and Core Scaffold


1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 1207055-66-0) is a fully synthetic heterocyclic small molecule with a molecular formula of C22H25N3O6S and a molecular weight of 459.52 g/mol [1]. It is characterized by a 1,2,4-oxadiazole core simultaneously substituted with a 3,4,5-trimethoxyphenyl group at the 3-position and an N-benzenesulfonyl-4-piperidinyl group at the 5-position [1]. This compound is cataloged as an unscreened screening library member with no annotated biological activity in major public databases such as ChEMBL [2], placing it among underexplored chemical scaffolds that represent potential hit-finding starting points.

Why In-Class 1,2,4-Oxadiazole Piperidines Cannot Simply Replace 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine


The 1,2,4-oxadiazole piperidine class is defined by a specific vector geometry where the piperidine and aryl substituents project at defined angles from the central oxadiazole. The target compound uniquely combines three critical pharmacophoric elements: a 3,4,5-trimethoxyphenyl ring, a benzenesulfonyl-protected piperidine, and the regioisomeric 1,2,4-oxadiazole connectivity (3-aryl-5-piperidinyl). Substituting even one methoxy group or modifying the sulfonyl substituent fundamentally alters the molecular property profile, as demonstrated by the quantitative shifts in lipophilicity and polar surface area versus its closest commercially available analogs [1]. The benzenesulfonyl group provides a specific electron-withdrawing and steric environment at the piperidine nitrogen that cannot be replicated by alkyl, acyl, or other sulfonyl isosteres [1].

Head-to-Head Physicochemical Differentiation of 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine vs. Closest Analogs


XLogP3 Lipophilicity Advantage Over the 3,4-Dimethoxyphenyl Analog

The target compound incorporates an additional methoxy substituent at the 5-position of the phenyl ring compared to its 3,4-dimethoxyphenyl analog (CAS 1021209-61-9). This difference directly impacts the predicted partition coefficient, with the target compound displaying a higher XLogP3, which can be critical for optimizing logD for specific target binding pockets or cellular permeability [1]. The dimethoxy analog has a lower molecular weight (429.5 g/mol) and consequently a reduced calculated XLogP3 .

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA) Discrimination Against Other Sulfonyl Isosteres

The computed Topological Polar Surface Area (TPSA) of the target compound is 112 Ų, which is a critical parameter for predicting oral bioavailability and CNS penetration [1]. This moderate TPSA, governed by the exact arrangement of oxygen and nitrogen atoms in the benzenesulfonyl and trimethoxyphenyl groups, distinguishes it from alternative sulfonyl heterocycle analogs that may have higher or lower TPSA depending on the introduced heteroatoms [2].

Polar Surface Area Bioavailability Blood-Brain Barrier Penetration

Hydrogen Bond Acceptor (HBA) Count Significantly Elevated Relative to De-methoxylated or Sulfonamide-modified Analogs

The target compound possesses 9 hydrogen bond acceptor atoms, derived from its three methoxy ether oxygens, the oxadiazole ring, and the sulfonamide group [1]. This represents a 2 HBA increase over the 3,4-dimethoxyphenyl analog (7 HBA) and a differential of 1-3 HBA depending on the nature of the sulfonyl substituent in commercial analog sets. This property provides an enhanced solvation shell and potential for specific hydrogen bond contacts with biological targets.

Hydrogen Bond Acceptor Solubility Target Engagement

Molecular Weight and Fraction sp3 Differentiate It from Flat, Aromatic-analog Scaffolds

With a molecular weight of 459.52 g/mol and a fraction sp3 of 0.36, the target compound falls within typical lead-like space (MW < 500) but carries a slightly higher sp3 character than many fully aromatic 1,2,4-oxadiazole derivatives lacking a saturated piperidine ring [1]. This makes it a more three-dimensional scaffold compared to flat, biaryl-like oxadiazole cores frequently used in FXR antagonist programs [2].

Molecular Weight Fraction sp3 Developability

Procurement-Minded Application Scenarios for 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine


Underexplored Chemotype for Farnesoid X Receptor (FXR) Antagonist Screening

Recent publications have validated 1,2,4-oxadiazole derivatives as a new chemotype of FXR antagonists. However, the specific N-benzenesulfonyl-4-piperidinyl substitution combined with 3,4,5-trimethoxyphenyl has not been evaluated in the published FXR antagonist series [2]. Procuring this compound enables the exploration of an unoccupied region of this defined pharmacological space, using its distinct TPSA and HBA count to probe novel FXR binding interactions.

Selective Sigma-1 Receptor Ligand Design with Distinct Physicochemical Signature

Structural motifs containing 4-benzylpiperidine or 4-phenylpiperidine with sulfonamide groups are established sigma-1 receptor ligands. The target compound offers an alternative vector with the oxadiazole acting as a bioisostere for amide or ketone linkers [1]. Its TPSA of 112 Ų and XLogP3 of 3.1 predict blood-brain barrier permeability, making it suitable for CNS sigma-1 receptor screening campaigns where current ligands suffer from suboptimal pharmacokinetic profiles.

Chemical Probe for Trimethoxyphenyl-Dependent Tubulin or Kinase Interactions

The 3,4,5-trimethoxyphenyl motif is a recognized pharmacophore for microtubule disruption (e.g., colchicine site ligands) and kinase inhibition. The target compound uniquely presents this motif on a 1,2,4-oxadiazole scaffold with a benzenesulfonyl piperidine tail, creating a probe molecule to decouple the contributions of the oxadiazole heterocycle from the phenyl ring substitutions in tubulin polymerization assays [1]. This structural combination has not been reported in any known tubulin inhibitor series, offering a genuine opportunity for novel mode-of-action discovery.

Reference Standard in Analytical Method Development for 1,2,4-Oxadiazole Compound Libraries

The compound's distinct molecular weight (459.5 g/mol), unique InChIKey (HLMXBMMJCCAOQU-UHFFFAOYSA-N), and well-resolved SMILES string make it an excellent candidate for use as an analytical reference standard in HPLC-MS and NMR-based quality control workflows for compound management in screening libraries [1]. Its purity can be verified by 1H NMR signature peaks from the trimethoxyphenyl singlet integration.

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